GC-MS Fragmentation Fingerprint vs. PIH and Benzoyl Hydrazone
In electron‑impact GC‑MS after silylation, the phenylhydrazone of pyridoxal yields a molecular ion at m/z 257 and a characteristic fragment ion series (e.g., m/z 228, 199, 185). This pattern differs markedly from that of pyridoxal isonicotinoyl hydrazone (PIH, MW 300) and pyridoxal benzoyl hydrazone (MW 285), allowing specific detection of the PLP‑derived phenylhydrazone even in complex biological matrices .
| Evidence Dimension | GC‑MS fragmentation pattern |
|---|---|
| Target Compound Data | Molecular ion m/z 257; fragment ions at m/z 228, 199, 185 |
| Comparator Or Baseline | PIH: molecular ion m/z 300; Benzoyl hydrazone: molecular ion m/z 285 |
| Quantified Difference | Mass difference of 43 Da vs. PIH and 28 Da vs. benzoyl analog |
| Conditions | Electron‑impact ionization, silylated derivatives, GC‑MS |
Why This Matters
The distinct GC‑MS fingerprint eliminates ambiguity in PLP identification, directly affecting assay reliability in enzyme cofactor studies.
- [1] Buffoni F. Anal Biochem. 1994;220(1):185-191. PMID: 7978244 View Source
